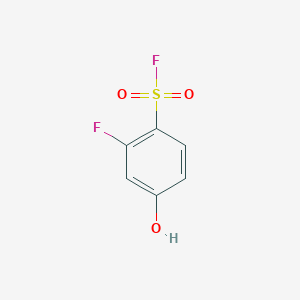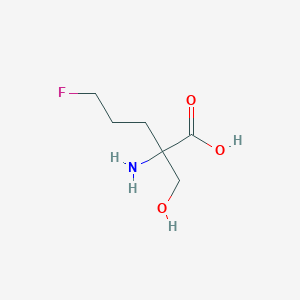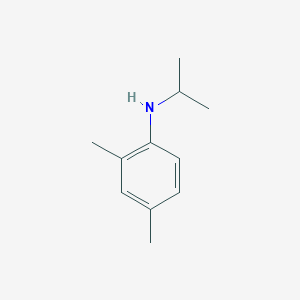![molecular formula C11H19NO2 B13196408 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that features a piperidinone core with a hydroxycyclopentylmethyl substituent. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors, such as delta-valerolactone and D-phenylglycinol.
Introduction of the Hydroxycyclopentylmethyl Group: This step involves the alkylation of the piperidinone core with a hydroxycyclopentylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted piperidinones depending on the reagent used
Wissenschaftliche Forschungsanwendungen
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpiperidin-2-one: Similar in structure but lacks the hydroxycyclopentylmethyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains a hydroxycyclohexyl group instead of a hydroxycyclopentyl group.
Uniqueness
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidinone derivatives .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI-Schlüssel |
RLPIVPTWNWFJJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC2CCCNC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


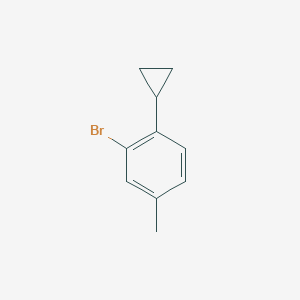
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
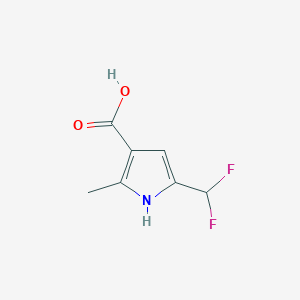
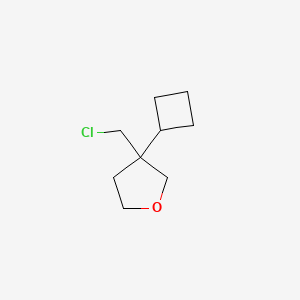
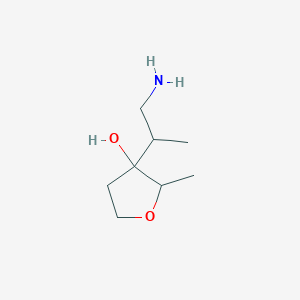
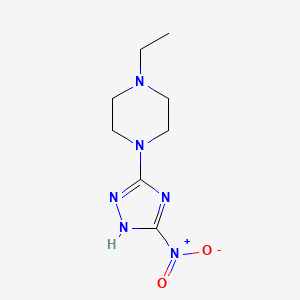

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
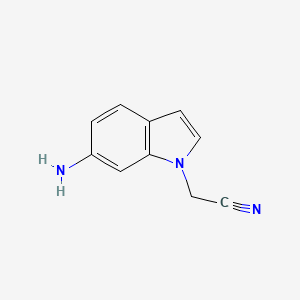
methanol](/img/structure/B13196394.png)
